![molecular formula C22H27NO4S B2699608 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 1797278-68-2](/img/structure/B2699608.png)

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

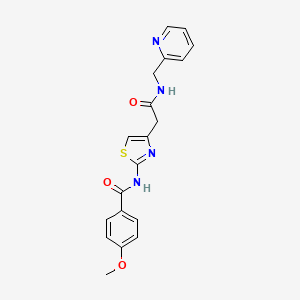

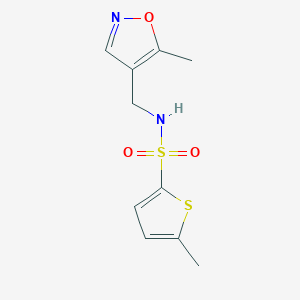

The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a biphenyl group, which consists of two connected phenyl rings. The tert-butylsulfonyl group is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring and the biphenyl group. The methoxy group on the biphenyl ring could potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrrolidine ring, the biphenyl group, and the tert-butylsulfonyl group would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been involved in studies aiming to synthesize novel chemical entities. For instance, the synthesis of related compounds involves acylation, Grignard reactions, and selective demethylation processes to yield compounds with potential antiestrogenic activities, highlighting the synthetic versatility of related chemical structures (Jones et al., 1979).

- Advances in catalysis research have demonstrated the compound's relevance in the palladium(II)-catalyzed alkoxycarbonylation of arylboronates, showcasing its utility in enhancing methoxycarbonylation efficiency and selectivity, which is crucial for producing methyl esters with a wide range of functional groups (Yamamoto, 2010).

Organic Synthesis Applications

- The compound's framework has been utilized in the efficient one-pot synthesis of pyrrole derivatives, demonstrating its application in economical and high-yield synthesis methods, which are valuable for developing pharmaceuticals and fine chemicals (Kaur & Kumar, 2018).

- Research into tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has revealed their utility as N-(Boc) nitrone equivalents, underscoring the compound's relevance in the synthesis of N-(Boc)hydroxylamines and its potential as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Structure Characterization

- Studies on similar structures have focused on crystal and molecular structure analysis to elucidate the spatial arrangement and intermolecular interactions, which are essential for understanding the chemical and physical properties of such compounds (Lakshminarayana et al., 2009).

Catalytic and Chemical Transformations

- Research into silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations has shown the compound's utility in controlling ring size during hydroxypyrone or pulvinone formation, highlighting its role in facilitating selective catalytic reactions (Hermann & Brückner, 2018).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects.

Propiedades

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)17-10-8-16(9-11-17)18-6-5-7-19(14-18)27-4/h5-11,14,20H,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTLZOMQEVLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)

![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699541.png)

![4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2699543.png)

![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2699547.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]propanamide](/img/structure/B2699548.png)